molecular formula C8H9BrO3 B3247346 2-(3-Bromo-2-furyl)-1,3-dioxane CAS No. 181305-77-1

2-(3-Bromo-2-furyl)-1,3-dioxane

Cat. No.: B3247346
CAS No.: 181305-77-1
M. Wt: 233.06 g/mol
InChI Key: CUSTUVHFBFGKEP-UHFFFAOYSA-N
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Description

Significance of 1,3-Dioxane (B1201747) Frameworks in Organic Synthesis and Stereocontrol

The 1,3-dioxane ring system, a six-membered heterocycle with two oxygen atoms at the 1- and 3-positions, is of paramount importance in organic synthesis. chemicalbook.com It is widely employed as a protecting group for 1,3-diols and carbonyl compounds due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. chemicalbook.com

Furthermore, the chair-like conformation of the 1,3-dioxane ring provides a rigid framework that is instrumental in stereocontrol during chemical reactions. The steric and electronic effects of substituents on the dioxane ring can direct the approach of reagents, leading to highly stereoselective transformations. This level of control is crucial in the synthesis of complex molecules with specific three-dimensional arrangements, such as natural products and pharmaceuticals. chemicalbook.com

Importance of Bromofuran Motifs in Synthetic Organic Chemistry

Bromofuran motifs are valuable intermediates in synthetic organic chemistry. The carbon-bromine bond in bromofurans can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This versatility allows for the construction of complex molecular architectures from relatively simple bromofuran precursors. sigmaaldrich.com

The position of the bromine atom on the furan (B31954) ring dictates its reactivity and the types of transformations it can undergo. A bromine atom at the 3-position of the furan ring, as in the case of 2-(3-Bromo-2-furyl)-1,3-dioxane, offers a handle for regioselective functionalization, enabling the synthesis of a diverse array of substituted furans. researchgate.net

Contextualization of this compound within Heterocyclic Compound Research

This compound (CAS Number: 181305-77-1) is a heterocyclic compound that combines the key features of both a 1,3-dioxane and a bromofuran. While specific research on this exact compound is limited in publicly available literature, its structure suggests significant potential as a building block in organic synthesis. The 1,3-dioxane moiety can serve as a masked aldehyde, while the bromofuran portion provides a site for further chemical modification. The interplay between these two functional groups makes it an interesting target for synthetic exploration and a potential precursor to more complex heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromofuran-2-yl)-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c9-6-2-5-10-7(6)8-11-3-1-4-12-8/h2,5,8H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSTUVHFBFGKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Potential Applications

The reactivity of 2-(3-Bromo-2-furyl)-1,3-dioxane is expected to be dictated by the chemical properties of the bromofuran and 1,3-dioxane (B1201747) moieties.

The bromine atom on the furan (B31954) ring is a prime site for a variety of metal-catalyzed cross-coupling reactions. For instance, treatment with a boronic acid in the presence of a palladium catalyst (Suzuki coupling) could lead to the formation of a C-C bond at the 3-position of the furan ring. This would allow for the introduction of a wide range of aryl or vinyl substituents.

The 1,3-dioxane ring is stable under neutral and basic conditions but can be cleaved under acidic conditions to regenerate the aldehyde. This property allows the dioxane to function as a protecting group for the formyl group of the original 3-bromo-2-furaldehyde. This "masked aldehyde" can be carried through several synthetic steps involving the bromofuran moiety and then deprotected at a later stage to reveal the aldehyde for further transformations.

The combination of these reactive sites makes this compound a potentially versatile building block for the synthesis of complex molecules containing a substituted furan core. For example, it could be used in the synthesis of natural products, pharmaceuticals, or materials with specific electronic or photophysical properties.

Stereochemistry and Conformational Analysis

Chirality and Diastereoisomerism

The presence of stereocenters and the potential for restricted rotation give rise to various stereoisomeric forms of the molecule.

Chirality at the Acetal (B89532) Carbon (C2)

The C2 carbon of the 1,3-dioxane (B1201747) ring, also known as the acetal carbon, is a stereocenter in 2-(3-Bromo-2-furyl)-1,3-dioxane. This carbon is bonded to four different groups: a hydrogen atom, the 3-bromo-2-furyl group, and the two oxygen atoms (O1 and O3) of the dioxane ring, which are themselves part of the cyclic structure. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-2-(3-bromo-2-furyl)-1,3-dioxane and (S)-2-(3-bromo-2-furyl)-1,3-dioxane. The synthesis of this compound from achiral starting materials without a chiral influence results in a racemic mixture containing equal amounts of both enantiomers.

Diastereoisomers arising from Furan (B31954) Ring Orientation

While not commonly observed in simple systems, diastereoisomerism can arise from hindered rotation about the single bond connecting the furan ring to the dioxane ring (the C2-C2' bond). If the rotational barrier is high enough to allow for the isolation of different conformers (rotamers) at room temperature, these are known as atropisomers. The steric bulk and electronic interactions between the bromine atom on the furan ring and the atoms of the dioxane ring could potentially restrict this rotation. However, specific studies documenting the existence and isolation of stable atropisomers for this compound are not prevalent in the available literature. The conformational preferences are more typically discussed in the context of the anomeric effect and steric hindrance.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure forms of 2-substituted 1,3-dioxanes requires a strategy that introduces chirality in a controlled manner. nih.gov General approaches applicable to the synthesis of enantiomerically pure this compound include:

Use of Chiral Diols: The most direct method involves the acid-catalyzed acetalization of 3-bromo-2-furaldehyde with an enantiomerically pure 1,3-diol, such as (2R,4R)-pentanediol or (2S,4S)-pentanediol. This reaction creates a diastereomeric mixture of dioxanes, which can then be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically pure target compound.

Chiral Catalysis: Asymmetric catalysis can be employed, where a chiral catalyst (e.g., a chiral Brønsted acid or Lewis acid) directs the reaction between 3-bromo-2-furaldehyde and an achiral diol like 1,3-propanediol (B51772) to favor the formation of one enantiomer over the other. organic-chemistry.org

Resolution of Racemates: A racemic mixture of this compound can be separated (resolved) by reacting it with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by methods like crystallization or chromatography. Following separation, the resolving agent is chemically removed to yield the individual, pure enantiomers.

Conformational Equilibria of the 1,3-Dioxane Ring

The 1,3-dioxane ring is not planar and, similar to cyclohexane, adopts specific three-dimensional conformations to minimize ring strain.

Chair Conformation and Inversion Barriers

The ground-state conformation for the 1,3-dioxane ring is the chair form. acs.orgresearchgate.net In this conformation, substituents at each carbon can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring). The chair conformation can undergo a ring-inversion process, interconverting the two chair forms. During this inversion, all axial bonds become equatorial and vice versa.

This process involves higher-energy intermediate conformations, such as the twist-boat. acs.orgresearchgate.net The energy required to overcome this process is the inversion barrier. For the parent 1,3-dioxane and its simple 2-substituted derivatives, this barrier is well-studied. The introduction of a substituent does not dramatically alter the fundamental barrier associated with the torsional strain of the ring itself. rsc.org

Energy Barriers for Chair-to-Chair Inversion in 1,3-Dioxane and Related Compounds
CompoundProcessEnergy Barrier (kcal/mol)Reference
1,3-DioxaneChair → Twist-Boat~9.8 - 10.2 rsc.org
2-Methyl-1,3-dioxaneChair → Twist-Boat~9.7 rsc.org
2-Alkoxy-1,3-dioxansChair → Twist-BoatSimilar to 1,3-dioxane rsc.org

Influence of the 3-Bromo-2-furyl Substituent on Conformational Preference

The orientation of the 2-substituent (axial vs. equatorial) is a critical aspect of the conformational analysis of 1,3-dioxanes. For a bulky group, steric hindrance would typically favor the more spacious equatorial position. However, in 1,3-dioxanes, an important stereoelectronic phenomenon known as the anomeric effect complicates this preference. wikipedia.orgrsc.org

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to prefer the axial orientation, despite the potential for greater steric clash. acs.orgnih.gov This preference is often explained by a stabilizing hyperconjugation interaction between a lone pair on one of the ring's oxygen atoms (O1 or O3) and the antibonding σ* orbital of the C2-substituent bond. wikipedia.org This interaction is maximized when the lone pair orbital and the C2-substituent bond are anti-periplanar, a condition met when the substituent is in the axial position.

For this compound, the furan ring, particularly with the electron-withdrawing bromine atom, is an electronegative group. Therefore, the anomeric effect will play a significant role in determining its conformational equilibrium. The 3-bromo-2-furyl group will have a pronounced tendency to occupy the axial position to benefit from the stabilizing anomeric interaction. The magnitude of this preference depends on a balance between the stabilizing anomeric effect and destabilizing steric interactions.

The conformational free energy difference (ΔG°), also known as the A-value, quantifies this preference. A negative A-value indicates a preference for the axial conformer. While specific experimental A-values for the 3-bromo-2-furyl group are not readily found, data for related groups illustrate the principle.

Conformational Preferences (A-values) for Substituents at C2 of the 1,3-Dioxane Ring
Substituent (R)ΔG° (Equatorial - Axial) (kcal/mol)Favored ConformerReference
-CH3 (Methyl)+4.0Equatorial acs.org
-OCH3 (Methoxy)-0.58Axial acs.org
-Cl (Chloro)-1.7Axial acs.org
-Br (Bromo)-2.0Axial acs.org

The data clearly show that while an alkyl group like methyl strongly prefers the equatorial position due to sterics, electronegative groups like halogens and methoxy (B1213986) prefer the axial position due to the anomeric effect. The 3-bromo-2-furyl group is expected to follow this trend, exhibiting a preference for the axial orientation in the conformational equilibrium of the 1,3-dioxane ring.

Anancomeric Structures and Fixed Conformations

In substituted 1,3-dioxanes, anancomeric structures arise when one conformation is significantly more stable than any other, effectively "locking" the ring system. This is often due to the presence of a bulky substituent that has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. researchgate.net For 2-substituted-1,3-dioxanes, an equatorial orientation of the substituent at the C2 position is generally thermodynamically favored. thieme-connect.de

In the case of this compound, the 3-bromo-2-furyl group at the C2 position is expected to have a high conformational preference for the equatorial orientation. This preference is a result of the significant steric bulk of the substituted furan ring, which would lead to severe steric strain if it were to occupy the axial position and interact with the axial hydrogens at C4 and C6 of the dioxane ring. Research on analogous 2-aryl-1,3-dioxanes has shown that the aromatic group acts as a "holding group," strongly favoring the equatorial position and leading to an anancomeric structure. researchgate.netresearchgate.net This fixed conformation simplifies the stereochemical analysis, as the ring inversion is largely suppressed.

Conformational Dynamics of the Furan Ring

While the dioxane ring may be conformationally locked, the furan ring itself possesses rotational freedom around the C2-C(furan) single bond.

The rotation of the 3-bromo-2-furyl group is a key aspect of the compound's conformational dynamics. The orientation of the furan ring relative to the dioxane ring is determined by a balance of steric and electronic interactions. Studies on related diheteroaryl ketones and other furan-containing compounds have shown that the conformational preferences are influenced by factors such as dipole-dipole interactions and the potential for intramolecular hydrogen bonding. rsc.org

For this compound, two primary planar conformations of the furan ring relative to the C2-O bonds of the dioxane ring are conceivable. The preferred orientation will seek to minimize steric hindrance between the bromine atom and the hydrogen at position 3 of the furan ring with the dioxane ring. The rotational barrier between these conformations can be studied using computational methods and spectroscopic techniques like NMR. rsc.org The presence of the bromine atom likely influences the electronic distribution within the furan ring, which in turn can affect its interaction with the dioxane moiety.

Stereoselective Synthesis Methodologies

The creation of specific stereoisomers of this compound requires precise control over the reaction conditions and reagents. Stereoselective methods are crucial for obtaining enantiomerically or diastereomerically pure products. youtube.com

Asymmetric Catalysis in Dioxane Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral 1,3-dioxanes. This typically involves the reaction of a carbonyl compound with a 1,3-diol in the presence of a chiral catalyst. Chiral phosphoric acids have been successfully employed as catalysts for the asymmetric construction of 1,3-dioxanes through a hemiacetalization/intramolecular oxy-Michael addition cascade. nih.gov Another approach involves the use of organocatalysts, such as those based on cinchona alkaloids, for the asymmetric formal [3+2] cycloaddition to form related 1,3-dioxolanes, a strategy that could be adapted for dioxane synthesis. nih.gov

For the synthesis of this compound, an asymmetric acetalization of 3-bromo-2-furaldehyde with 1,3-propanediol could be envisioned using a chiral catalyst to induce enantioselectivity. The development of such a process would be highly valuable for accessing optically active forms of this compound.

Diastereoselective Approaches

Diastereoselective synthesis of 1,3-dioxanes can be achieved by reacting a chiral aldehyde or a chiral 1,3-diol, or by employing a chiral auxiliary. When one of the starting materials is already chiral, it can direct the stereochemical outcome of the acetalization reaction.

A highly diastereoselective synthesis of substituted 1,3-dioxanes has been described via an addition/oxa-Michael sequence, which proceeds efficiently under mild conditions. researchgate.net Furthermore, stereoselective annelation reactions of 1,3-dioxan-5-ones have been shown to produce bridged bicyclic systems with complete stereocontrol, demonstrating the influence of the dioxane ring's conformation on the stereochemical outcome. nih.gov In the context of this compound, if a substituted chiral 1,3-propanediol were used in the reaction with 3-bromo-2-furaldehyde, the pre-existing stereocenters on the diol would influence the formation of the new stereocenter at C2 of the dioxane ring, leading to a diastereomeric mixture where one isomer is favored.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and electronic properties of molecules. For 2-(3-Bromo-2-furyl)-1,3-dioxane, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to find the lowest energy structure.

The optimization process would reveal key structural parameters. The 1,3-dioxane (B1201747) ring is expected to adopt a chair conformation to minimize steric strain. The bulky 3-bromo-2-furyl substituent at the C2 position would preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. The furan (B31954) ring itself would remain largely planar, though the C-Br bond length and the bond angles within the ring would be influenced by the electronic effects of the bromine atom and the dioxane substituent. Studies on similar brominated thiophene (B33073) and phenyl rings show that the presence of a bromine atom can cause slight distortions in the ring from a perfect hexagonal or pentagonal geometry. researchgate.netresearchgate.net The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can also be determined. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: This data is hypothetical, based on principles from related structures, as direct computational results for this specific molecule are not widely published.)

ParameterPredicted Value (Equatorial Conformer)
C-Br Bond Length~1.88 Å
C-O (Dioxane) Bond Length~1.43 Å
O-C-O (Dioxane) Bond Angle~112°
C-C-Br (Furan) Bond Angle~125°

The 1,3-dioxane ring is conformationally flexible. Its potential energy surface (PES) is characterized by several minima corresponding to different conformers. The primary conformers are the chair and the 2,5-twist (or twist-boat) forms. researchgate.net For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformer by approximately 5 kcal/mol. researchgate.net

For this compound, the chair conformation would have two primary isomers: one with the furyl substituent in an axial position and one with it in an equatorial position.

Equatorial Conformer: This is expected to be the most stable isomer, as it minimizes steric hindrance between the large substituent and the axial hydrogens on the dioxane ring.

Axial Conformer: This isomer would be higher in energy due to significant 1,3-diaxial steric interactions.

Twist-Boat Conformer: This flexible form serves as an intermediate in the chair-to-chair interconversion and is higher in energy than either chair conformer. researchgate.net

Computational studies on related halofuranyl systems demonstrate that mapping the conformational energy landscape (CEL) can elucidate the relative stabilities and interconversion pathways between different isomers. researchgate.net

Table 2: Hypothetical Relative Gibbs Free Energies for Conformers of this compound (Note: Values are illustrative and based on known energetic differences in substituted 1,3-dioxanes.)

ConformerSubstituent PositionRelative Gibbs Free Energy (ΔG, kcal/mol)
ChairEquatorial0.0 (Reference)
ChairAxial~4-5
2,5-Twist-~5-6

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance in terms of stabilization energy, E(2). researchgate.netajchem-b.com

In this compound, key interactions would include:

Anomeric Effect: A significant stereoelectronic effect in 1,3-dioxanes involves the donation of electron density from the lone pairs of the oxygen atoms (nO) into the antibonding orbitals of adjacent C-O or C-C bonds (σ*). ajchem-b.com

Charge Distribution: The electronegative bromine and oxygen atoms would lead to a polarized charge distribution. NBO analysis would assign partial charges to each atom, identifying the furan ring's carbon attached to bromine as electrophilic and the oxygen atoms as nucleophilic centers. Studies on similar molecules confirm that the molecular electrostatic potential (MEP) can identify these reactive sites. researchgate.net

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This is a hypothetical representation based on NBO analysis of other 1,3-dioxane derivatives.)

Donor Orbital (i)Acceptor Orbital (j)E(2) (kcal/mol)Interaction Type
n(O1)σ(C2-C3)~1.5Hyperconjugation
n(O1)σ(C6-H)~2.8Hyperconjugation
n(O3)σ(C2-C(Furyl))~5.0Anomeric Effect
σ(C-Br)σ(C-C)~0.8Hyperconjugation

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and mapping the full reaction pathway.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. berkeley.edu Locating the TS and calculating its energy relative to the reactants provides the activation energy barrier for a reaction. For transformations involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling at the C-Br bond, DFT calculations would be essential.

For example, in a hypothetical ruthenium-catalyzed C-H activation reaction where dioxane is used as a solvent, computational studies have shown that the energy barrier for the initial C-H activation step can be calculated precisely (e.g., 11.1 kcal/mol). acs.orgacs.org Similar methodologies could be applied to reactions involving the C-Br bond of the target molecule, allowing for a comparison of different potential mechanistic pathways.

Beyond just the transition state, computational studies can map the entire reaction profile, including the structures and energies of all reactants, intermediates, transition states, and products. acs.org This provides a step-by-step understanding of the reaction mechanism.

For instance, in a potential cross-dehydrogenative coupling reaction, a plausible mechanism might involve the formation of radical intermediates. acs.org Computational modeling could track the formation of such a radical, its subsequent attack on a substrate, and the final steps leading to the product. acs.org Similarly, for metal-catalyzed reactions, DFT can model the formation of key intermediates, such as cyclometalated species or radical cations, and determine which pathway is kinetically most favorable by comparing the activation barriers of each elementary step. acs.orgacs.org The investigation of different electronic states (e.g., singlet vs. triplet) can also be crucial for understanding the reactivity of intermediates. acs.org

Structure-Reactivity Relationship Prediction

Similarly, a specific and detailed structure-reactivity relationship prediction for this compound is not documented in the available scientific literature. Structure-reactivity studies often involve computational methods to correlate a molecule's structural features with its chemical reactivity. This can include the calculation of molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and various reactivity descriptors. While general principles of organic chemistry can offer a basic prediction of its reactivity—for instance, the furan ring's susceptibility to electrophilic attack or the potential for reactions involving the bromine atom—a quantitative and specific prediction based on computational analysis is not available.

Applications As a Synthetic Building Block and Intermediate

Precursor for Functionalized Furan (B31954) Derivatives

The structure of 2-(3-Bromo-2-furyl)-1,3-dioxane is primed for creating a variety of substituted furan compounds. The furan ring is a common motif in many larger molecules, and this building block provides a reliable starting point for accessing derivatives that are otherwise difficult to synthesize. wikipedia.org

The presence of the bromine atom on the furan ring is key to its role in producing polysubstituted furans. This halogen atom can be readily displaced or used in coupling reactions to introduce a wide array of new substituents at the C3 position. For instance, through metal-halogen exchange using organolithium reagents (like n-BuLi), a nucleophilic furyl-lithium species can be generated, which then reacts with various electrophiles. acs.orgacs.org Alternatively, the bromo-furan can participate in palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

Following the modification at the C3 position, the 1,3-dioxane (B1201747) group at the C2 position can be easily removed under acidic conditions to liberate the formyl group (aldehyde). This aldehyde can then undergo further reactions (e.g., Wittig reaction, Grignard addition, reductive amination), introducing a second substituent. This stepwise functionalization allows for the controlled synthesis of 2,3-disubstituted furans with diverse substitution patterns.

Table 1: Potential Transformations for the Synthesis of Polysubstituted Furans

Position Functional Group Reaction Type Reagents Resulting Substituent
C3 Bromine Metal-Halogen Exchange & Electrophilic Quench 1. n-BuLi 2. Electrophile (e.g., R-CHO, CO₂) Alkyl, Carboxyl, etc.
C3 Bromine Suzuki Coupling R-B(OH)₂, Pd catalyst, Base Aryl, Vinyl, Alkyl
C3 Bromine Sonogashira Coupling Terminal Alkyne, Pd/Cu catalyst, Base Alkynyl
C2 1,3-Dioxane (Acetal) Deprotection (Hydrolysis) Aqueous Acid (e.g., HCl, TsOH) Formyl (-CHO)
C2 Formyl (post-deprotection) Wittig Reaction Phosphonium Ylide Alkene

| C2 | Formyl (post-deprotection) | Grignard Reaction | R-MgBr | Secondary Alcohol |

The strategic value of this compound lies in its capacity for regioselective and sequential functionalization. nih.gov The bromine at C3 and the protected aldehyde at C2 are largely non-interfering under many reaction conditions, allowing chemists to address one site while leaving the other intact for a later step.

The bromine atom serves as a versatile handle for introducing substituents via powerful cross-coupling reactions, a cornerstone of modern organic synthesis. acs.orgacs.org The 1,3-dioxane acetal (B89532) is a robust protecting group for the formyl moiety, which would otherwise be incompatible with the nucleophilic and basic reagents often used in these coupling reactions. researchgate.net This orthogonality enables a planned, multi-step synthesis on the furan scaffold. For example, a complex side chain can be installed at the C3 position via a Suzuki coupling, and only then is the aldehyde at C2 unmasked to be converted into another functional group, such as an alcohol or an amine, to build out another part of the target molecule. This level of control is crucial for the efficient construction of complex molecular architectures.

Intermediate in Complex Molecule Synthesis

The furan nucleus is a key structural component in numerous bioactive natural products and advanced materials. wikipedia.orgresearchgate.net this compound serves as an important intermediate in the synthesis of these complex targets by providing a pre-functionalized furan core that can be elaborated upon.

3-Substituted furans are integral to the structure of many natural products, including those with anti-inflammatory and psychoactive properties. wikipedia.org For example, the total synthesis of compounds like (+)-Cacospongionolide B and Rosefuran have utilized 3-bromofuran (B129083) as a key starting material. wikipedia.org this compound offers an advancement on this strategy, providing an additional functional handle at the C2 position.

This allows for the construction of more complex furan-containing scaffolds. The bromine can be used to form a key bond in the carbon skeleton, while the protected aldehyde can be revealed later in the synthesis to be converted into a different functional group required for the final natural product structure. This approach streamlines the synthesis by building in the necessary functionality from an early stage.

The furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to highly complex, oxygen-bridged six-membered rings. chim.it The substituents on the furan ring play a critical role in modulating the reactivity and stereoselectivity of these cycloadditions. By using this compound, chemists can introduce specific groups at the C3 and C2 positions that can steer the course of the reaction or be carried through to the final product.

Furthermore, the functional groups on the furan ring can be used to build other fused heterocyclic systems. For instance, the aldehyde (after deprotection) and a substituent introduced at the bromine's former position can be part of a subsequent cyclization reaction to form fused systems like furo[2,3-b]pyrroles or furopyridines. nih.govmdpi.com The compound also serves as a building block for larger heterocyclic systems of interest in medicinal and materials chemistry. researchgate.netresearchgate.net

Role as a Protecting Group Strategy

A central feature of this compound is the use of the 1,3-dioxane moiety as a protecting group for the aldehyde function of 3-bromo-2-furaldehyde. sigmaaldrich.com Aldehydes are highly reactive towards many reagents, particularly the organometallic species (e.g., Grignard or organolithium reagents) and hydrides used in modern synthesis. Protecting the aldehyde as an acetal renders it inert to these conditions.

The protection is typically achieved by reacting 3-bromo-2-furaldehyde with 1,3-propanediol (B51772) in the presence of an acid catalyst. This acetal is stable under a wide range of non-acidic conditions, including strongly basic and nucleophilic environments, allowing for extensive modification at the C3 position of the furan ring. Once the desired transformations at the C3 position are complete, the aldehyde can be easily regenerated by simple acid-catalyzed hydrolysis. This protection-deprotection strategy is fundamental to the utility of this building block. researchgate.net

Table 2: Protection & Deprotection Strategy for the Formyl Group

Process Starting Material Reagents Product Key Feature
Protection 3-Bromo-2-furaldehyde 1,3-Propanediol, Acid Catalyst (e.g., TsOH) This compound Aldehyde is masked and inert to nucleophiles/bases.

| Deprotection | this compound (after C3 modification) | Aqueous Acid (e.g., HCl, H₂SO₄), Acetone (B3395972) or THF | Functionalized 2-Furaldehyde | Aldehyde is regenerated for further reactions. |

Protection of Carbonyl Functionalities with a Modifiable Furan Ring

The 1,3-dioxane moiety of this compound is a well-established protecting group for aldehydes and ketones. The formation of this cyclic acetal renders the carbonyl group inert to a variety of reagents, particularly nucleophiles and bases. nih.govorganic-chemistry.org This protection is crucial in complex syntheses where a carbonyl group needs to be preserved while other parts of the molecule undergo reaction.

The key feature of using this compound as a protecting group is the presence of the 3-bromofuran unit. The bromine atom on the furan ring acts as a handle for further functionalization, most notably through metal-catalyzed cross-coupling reactions. This allows for the modification of the furan ring while the original carbonyl functionality remains masked within the dioxane ring.

Detailed Research Findings:

The synthetic utility of the 3-bromofuran moiety is well-documented, with numerous studies demonstrating its successful participation in various C-C and C-N bond-forming reactions. These transformations are typically performed under conditions that are compatible with the 1,3-dioxane protecting group.

One of the most powerful methods for modifying the furan ring is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples the 3-bromofuran with a wide range of boronic acids or their derivatives to introduce new aryl, heteroaryl, or vinyl substituents at the 3-position of the furan ring. nih.govharvard.edu The general conditions for such a reaction involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water60Good to Excellent harvard.edu
Pd₂(dba)₃Na₂CO₃Dioxane/WaterRefluxGood to Excellent nih.gov

Another significant modification is lithiation followed by reaction with an electrophile . Treatment of the 3-bromofuran with a strong base, such as n-butyllithium, at low temperatures leads to a lithium-halogen exchange, generating a highly reactive 3-furyllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups.

Table 2: Lithiation and Electrophilic Quench of 3-Bromofuran Derivatives.
Reagent 1Reagent 2 (Electrophile)SolventTemperature (°C)Resulting Functional GroupReference
n-BuLiDMFTHF-78-CHO (Formyl)Inferred from general reactivity
n-BuLiCO₂THF-78-COOH (Carboxyl)Inferred from general reactivity
n-BuLiR-X (Alkyl Halide)THF-78-R (Alkyl)Inferred from general reactivity

The stability of the 1,3-dioxane ring under these conditions is critical. Palladium-catalyzed reactions and organolithium chemistry are generally compatible with acetals, allowing for selective modification of the furan ring without affecting the protected carbonyl group. This orthogonality makes this compound a bifunctional reagent where one functionality (the protected carbonyl) is temporarily deactivated while the other (the bromofuran) is chemically manipulated.

Cleavage and Regeneration Methodologies

Once the desired modifications on the furan ring are complete, the 1,3-dioxane protecting group can be cleaved to regenerate the original carbonyl functionality. The deprotection of 1,3-dioxanes is a standard transformation in organic synthesis and is typically achieved under acidic conditions. organic-chemistry.orgacademie-sciences.fr

The most common method for the cleavage of 1,3-dioxanes is acid-catalyzed hydrolysis . This involves treating the protected compound with an aqueous acid solution. The reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by water to yield the carbonyl compound and 1,3-propanediol. A variety of acids can be employed, ranging from strong mineral acids to milder Lewis acids.

Detailed Research Findings:

The choice of deprotection conditions can be tailored to the sensitivity of the newly modified molecule. For robust substrates, strong acids such as hydrochloric acid or sulfuric acid in a mixture of water and an organic solvent like acetone or THF are effective. For more sensitive molecules, milder conditions are preferred to avoid undesired side reactions.

Table 3: Common Reagents for the Cleavage of 1,3-Dioxanes.
ReagentSolventConditionsTypical Yield (%)Reference
HCl (aq)Acetone/WaterRoom Temperature to RefluxGood to Excellent academie-sciences.fr
p-Toluenesulfonic acidAcetone/WaterRoom TemperatureGood to Excellent organic-chemistry.org
Lewis Acids (e.g., FeCl₃, TiCl₄)Aprotic Solvent (e.g., CH₂Cl₂)VariesGood to ExcellentInferred from general acetal chemistry

In a specific example analogous to the deprotection of a modified 2-furyl-1,3-dioxane derivative, a 5-(1,3-dioxan-2-yl)-3-phenylisoxazole was successfully deprotected to the corresponding aldehyde using 1N HCl in a water/acetone mixture at 90 °C, affording the product in 65% yield. academie-sciences.fr This demonstrates the feasibility of regenerating the carbonyl group from a complex heterocyclic system after modification.

The ability to sequentially protect a carbonyl group, modify a distal part of the protecting group, and then efficiently regenerate the original carbonyl functionality underscores the synthetic utility of This compound . This strategy provides a powerful pathway for the synthesis of complex molecules containing the 2-formylfuran substructure with diverse functionalities at the 3-position.

Advanced Analytical Methodologies for Structural Elucidation of Complex Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the qualitative analysis of molecular structures. By probing the vibrational and rotational-vibrational energy levels of a molecule, these techniques provide a unique "fingerprint" based on the characteristic frequencies of its functional groups. For a complex derivative such as 2-(3-Bromo-2-furyl)-1,3-dioxane, vibrational spectroscopy is instrumental in confirming the presence and connectivity of its constituent moieties: the 3-bromo-2-furyl group and the 1,3-dioxane (B1201747) ring.

Furan (B31954) Ring Vibrations

The furan ring, a five-membered aromatic heterocycle, exhibits a set of characteristic vibrational modes. The substitution at the 2- and 3-positions influences the frequencies and intensities of these bands. Theoretical and experimental studies on furan and its derivatives have established the ranges for these vibrations. globalresearchonline.netresearchgate.net In 2-substituted furans, the ring stretching and CH in-plane and out-of-plane bending vibrations are of particular diagnostic value. udayton.edu

Key vibrational modes for the furan ring in this compound are expected in the following regions:

C-H Stretching: The aromatic C-H stretching vibrations of the furan ring typically appear in the 3100-3250 cm⁻¹ region. globalresearchonline.net

C=C Stretching: The double bond stretching vibrations within the furan ring are expected to produce strong bands in the 1400-1600 cm⁻¹ range.

Ring Stretching (C-O-C): The asymmetric and symmetric stretching of the C-O-C group within the furan ring are characteristic and often found around 1180 cm⁻¹ and 997 cm⁻¹, respectively. udayton.edu

C-H Bending: In-plane C-H bending vibrations are typically observed between 1000 cm⁻¹ and 1300 cm⁻¹, while out-of-plane bending modes are found at lower wavenumbers, generally below 1000 cm⁻¹. globalresearchonline.net

Carbon-Bromine (C-Br) Vibration

The presence of a bromine atom on the furan ring introduces a C-Br stretching vibration. This mode is highly dependent on the mass of the halogen and the strength of the carbon-halogen bond. For alkyl bromides, the C-Br stretch is typically found in the 690-515 cm⁻¹ region. The position of this band can shift based on the electronic environment. In an aromatic system like 3-bromofuran (B129083), this vibration is a key marker for the presence of the halogen.

1,3-Dioxane Ring Vibrations

The 1,3-dioxane ring, a six-membered saturated heterocycle, has its own set of characteristic vibrations. These are primarily associated with the C-H and C-O bonds within the ring. The chair-like conformation of the 1,3-dioxane ring influences the vibrational coupling and the appearance of the spectrum.

Expected vibrational modes for the 1,3-dioxane ring include:

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (B1212753) groups of the dioxane ring are anticipated in the 2800-3000 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the acetal (B89532) group are prominent and usually appear as strong bands in the 1000-1200 cm⁻¹ range.

CH₂ Bending: The scissoring and wagging motions of the CH₂ groups within the dioxane ring give rise to absorptions in the 1400-1470 cm⁻¹ and 1150-1300 cm⁻¹ regions, respectively.

Predicted Vibrational Data

Based on the analysis of related compounds, a predicted set of characteristic vibrational frequencies for this compound is presented in the table below. These predictions are derived from established group frequencies and data from similar molecular structures.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) IR Predicted Wavenumber (cm⁻¹) Raman
C-H Stretch (Aromatic)Furan Ring3150 - 31203150 - 3120
C-H Stretch (Aliphatic)1,3-Dioxane Ring2980 - 28502980 - 2850
C=C StretchFuran Ring1580 - 14501580 - 1450
CH₂ Scissoring1,3-Dioxane Ring1470 - 14401470 - 1440
C-O-C Stretch (Asymmetric)Furan & Dioxane1250 - 10501250 - 1050
C-H In-plane BendFuran Ring1200 - 10001200 - 1000
C-H Out-of-plane BendFuran Ring900 - 750900 - 750
C-Br StretchBromofuran680 - 520680 - 520

This table is interactive. Click on the headers to sort the data.

The interpretation of the actual IR and Raman spectra of this compound would involve comparing the observed bands with these predicted values. The "fingerprint region" (below 1500 cm⁻¹) is expected to be particularly complex due to the overlap of various bending and stretching vibrations, but it is also the most unique region for confirming the identity of the compound.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. For 2-(3-Bromo-2-furyl)-1,3-dioxane, the development of asymmetric synthetic routes to access specific stereoisomers of the dioxane ring would be a significant step forward. While methods for the asymmetric synthesis of related acetals and ketals exist, specific application to this bromo-furan derivative is an open area of research. researchgate.netrsc.org Future work could focus on catalytic asymmetric acetalization of 3-bromo-2-furaldehyde using chiral diols or the development of chiral catalysts that can direct the stereoselective formation of the dioxane ring. The resulting chiral building blocks could be invaluable in the synthesis of complex, stereochemically defined molecules.

Exploration of Photochemical Reactions and Photo-controlled Transformations

The furan (B31954) ring is known to participate in a variety of photochemical reactions, including cycloadditions and rearrangements. researchgate.net The bromine atom on the furan ring of this compound provides a handle for photochemical transformations. Future research could explore photo-induced cross-coupling reactions, where the carbon-bromine bond is selectively activated by light to form new carbon-carbon or carbon-heteroatom bonds. thieme-connect.com Furthermore, the development of photo-controlled transformations, where the reactivity of the molecule is switched on or off by specific wavelengths of light, could lead to applications in areas such as photo-responsive materials and precision synthesis. rsc.org

Investigations into Bio-inspired Transformations or Biomimetic Syntheses

Nature often provides inspiration for novel and efficient chemical transformations. While direct biological activity data is excluded from this discussion, the principles of biomimetic synthesis can be applied to this compound. researchgate.net Researchers could investigate enzyme-catalyzed reactions or develop synthetic catalysts that mimic the function of enzymes to perform selective transformations on the furan or dioxane moieties. Such bio-inspired approaches could offer environmentally benign and highly selective methods for the derivatization of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful tool for the efficient and scalable synthesis of chemical compounds. The integration of the synthesis and subsequent reactions of this compound into flow chemistry platforms presents a significant opportunity. This would enable precise control over reaction parameters, improve safety and reproducibility, and facilitate the rapid generation of a library of derivatives for screening in various applications. Automated synthesis platforms, guided by computational algorithms, could further accelerate the exploration of the chemical space around this promising building block.

Computational Design of Novel Reactions and Derivatization Strategies

Computational chemistry offers a powerful lens through which to predict the reactivity and properties of molecules. In the case of this compound, density functional theory (DFT) and other computational methods could be employed to:

Predict Reactivity: Model the reactivity of the C-Br bond and the furan ring towards various reagents, guiding the design of new reactions. thieme-connect.com

Design Catalysts: Computationally screen potential catalysts for asymmetric synthesis or other transformations.

Elucidate Mechanisms: Investigate the mechanisms of known and novel reactions to optimize conditions and outcomes.

This in-silico approach can significantly reduce the experimental effort required to develop new synthetic methodologies and derivatization strategies.

Material Science Applications

The unique structure of this compound makes it an attractive building block for the development of advanced materials. The bromo-furan moiety can be readily functionalized through cross-coupling reactions to introduce a wide range of substituents, allowing for the fine-tuning of material properties.

Functional Polymers

This compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. nih.govdigitellinc.comacs.org For instance, polymerization following the substitution of the bromine atom could lead to polymers with tailored electronic, optical, or thermal properties. The furan ring itself can impart specific characteristics to the polymer backbone.

Smart Materials

Q & A

Q. What are the established synthetic routes for 2-(3-Bromo-2-furyl)-1,3-dioxane, and how are yields optimized?

Methodological Answer: The synthesis typically involves bromination of furan precursors or coupling reactions with dioxane derivatives. Key methods include:

  • Grignard Reagent Reactions : 2-(2-Bromoethyl)-1,3-dioxane derivatives can react with furyl substrates via Grignard intermediates (e.g., using THF as solvent), achieving near-quantitative yields under controlled stoichiometry .
  • Bromination Strategies : Selective bromination using N-bromosuccinimide (NBS) or Br₂ with catalysts like FeCl₃ ensures regioselectivity at the furyl ring. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields .

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Grignard Coupling2-(2-Bromoethyl)-1,3-dioxane, THF~95
NBS BrominationNBS, FeCl₃, CH₂Cl₂70–85
Organocatalytic AsymmetryCinchona alkaloid catalysts60–75*
*Enantiomeric excess (ee) up to 90% reported for analogous brominated dioxanes.

Q. How is structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–Br: ~1.9 Å) and dihedral angles between furyl and dioxane rings. Displacement parameters (Uiso) help assess thermal motion .
  • NMR Spectroscopy : 1^1H NMR shows distinct signals for dioxane protons (δ 3.8–4.2 ppm) and furyl protons (δ 6.5–7.2 ppm). 13^{13}C NMR confirms bromine’s deshielding effect on adjacent carbons .
  • GC-MS : After derivatization (e.g., CNBF for amines), retention indices and fragmentation patterns (m/z 195 for [M⁺-Br]) validate purity .

Q. Table 2: Key NMR Peaks

Proton Environment1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)
Dioxane O–CH₂–O3.9–4.1 (m)65–70
Furyl C–Br110–115
Aromatic H (furyl)6.7–7.1 (d)120–125

Advanced Research Questions

Q. How can enantioselective synthesis of brominated dioxanes be optimized?

Methodological Answer:

  • Catalyst Design : Chiral thiourea catalysts (e.g., 1-(3,5-bis(trifluoromethyl)phenyl) derivatives) enable asymmetric Michael additions, achieving >90% ee in analogous systems .
  • Solvent Effects : Polar aprotic solvents (e.g., CHCl₃) enhance catalyst-substrate interactions.
  • Kinetic Resolution : Monitoring via TLC or HPLC ensures intermediate isolation before racemization .

Q. How to resolve contradictions in spectroscopic data for brominated dioxanes?

Methodological Answer:

  • Impurity Analysis : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peaks. LC-MS identifies byproducts (e.g., debrominated species) .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational isomers (e.g., chair vs. boat dioxane) causing signal splitting .

Q. Table 3: Common Artifacts in NMR Analysis

Artifact SourceDiagnostic SignalMitigation Strategy
Solvent Impuritiesδ 1.6 (H₂O in CDCl₃)Dry over molecular sieves
Oxidative Debrominationδ 6.3 (furyl H, Br loss)Use inert atmosphere

Q. What methodological considerations are critical for analyzing reaction intermediates via GC-MS?

Methodological Answer:

  • Derivatization : CNBF or similar agents enhance volatility of polar intermediates. Optimize SPME fiber coatings (e.g., PDMS for non-polar analytes) .
  • Column Selection : DB-5MS columns (5% phenyl polysiloxane) resolve brominated species with retention indices ±5 units vs. standards .

Q. Table 4: GC-MS Parameters for Intermediate Analysis

ParameterOptimal SettingReference
Column Temperature50°C (hold 2 min) → 300°C
Ionization ModeEI (70 eV)
Derivatization AgentCNBF

Q. How is antimicrobial activity evaluated for brominated dioxane derivatives?

Methodological Answer:

  • Agar Dilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µg/mL indicate potency .
  • Structure-Activity Relationships (SAR) : Compare with chloro/fluoro analogs; bromine’s electronegativity enhances membrane disruption .

Q. Table 5: Comparative Bioactivity of Halogenated Dioxanes

CompoundMIC (µg/mL)Target Pathogen
2-(3-Bromo-2-furyl)-dioxane8.2S. aureus
2-(3-Chloro-2-furyl)-dioxane12.5E. coli

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.